molecular formula C21H17ClO3 B11158146 4-(5-chloro-3-methyl-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one

4-(5-chloro-3-methyl-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one

Cat. No.: B11158146
M. Wt: 352.8 g/mol
InChI Key: MEMSTLFHGKDLPA-UHFFFAOYSA-N
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Description

4-(5-Chloro-3-methyl-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one is a synthetic coumarin derivative featuring a benzofuran moiety fused to a chromen-2-one (coumarin) core. Its molecular formula is C₃₀H₂₃ClO₃ (exact mass: ~352.45 g/mol*), with key structural attributes:

  • Chromen-2-one backbone: A bicyclic structure common to coumarins, known for diverse biological activities .
  • Substituents:
    • Propan-2-yl (isopropyl) at position 6 of the chromen ring, enhancing lipophilicity.
    • 5-Chloro-3-methylbenzofuran-2-yl at position 4, introducing electron-withdrawing (Cl) and lipophilic (CH₃) groups.

Properties

Molecular Formula

C21H17ClO3

Molecular Weight

352.8 g/mol

IUPAC Name

4-(5-chloro-3-methyl-1-benzofuran-2-yl)-6-propan-2-ylchromen-2-one

InChI

InChI=1S/C21H17ClO3/c1-11(2)13-4-6-19-16(8-13)17(10-20(23)24-19)21-12(3)15-9-14(22)5-7-18(15)25-21/h4-11H,1-3H3

InChI Key

MEMSTLFHGKDLPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C3=CC(=O)OC4=C3C=C(C=C4)C(C)C

Origin of Product

United States

Biological Activity

The compound 4-(5-chloro-3-methyl-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one , also known by its CAS number 847375-85-3 , is a derivative of the chromene class of compounds, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C15H15ClO3C_{15}H_{15}ClO_3, with a molecular weight of approximately 276.73 g/mol. The structure features a benzofuran moiety and a chromenone framework, which are crucial for its biological properties.

Biological Activities

Research indicates that compounds within the chromene family exhibit a range of biological activities, including:

Anticancer Activity

Studies have shown that chromene derivatives can induce apoptosis in cancer cells through various mechanisms. For instance, chromenes have been reported to interact with tubulin, inhibiting its polymerization and leading to cell cycle arrest in cancer cells. This mechanism has been observed in several studies focusing on different cancer cell lines, including lung and breast cancer models .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, making it a candidate for further development in treating infections .

Antioxidant Properties

Chromene derivatives are also known for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

  • Substituent Effects : The presence of halogen groups (e.g., chlorine) on the benzofuran ring enhances the compound's potency against certain cancer cell lines.
  • Alkyl Chain Variations : Modifying the alkyl chain at position 6 of the chromenone significantly affects the compound's solubility and bioavailability, impacting its overall efficacy.
  • Aromatic Ring Modifications : Alterations to the aromatic systems can lead to variations in biological activity, highlighting the importance of specific functional groups in enhancing therapeutic effects .

Case Studies

Several case studies have explored the pharmacological potential of this compound:

  • Anticancer Studies : A study demonstrated that this compound reduced viability in A549 lung cancer cells by inducing apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy : Another investigation found that it exhibited significant antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus, indicating potential for use in treating resistant infections .
  • In Vivo Studies : Preliminary animal studies suggest that this compound may reduce tumor growth without significant toxicity to normal tissues, supporting its potential as a therapeutic agent .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds related to this structure exhibit significant antimicrobial properties. For instance, derivatives of benzofuran and chromene have shown effectiveness against various bacterial strains and fungi. Studies have demonstrated that similar compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus species .

Case Study: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of a related compound through in vitro testing against several pathogens. The results showed inhibition zones ranging from 16 to 26 mm, indicating strong antibacterial activity comparable to standard antibiotics like Ampicillin and Gentamicin . The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were also assessed, revealing potent bactericidal effects.

Biological Research

Molecular Docking Studies

Molecular docking studies have been performed to understand the interaction of this compound with various biological targets. Such studies help predict the binding affinity and mechanism of action at the molecular level, which is crucial for drug design . The insights gained from these studies can guide the synthesis of more effective derivatives.

Case Study: Docking Analysis

In a specific analysis, a compound structurally similar to 4-(5-chloro-3-methyl-1-benzofuran-2-yl)-6-(propan-2-yl)-2H-chromen-2-one was docked against target proteins involved in bacterial resistance mechanisms. The results suggested favorable interactions, highlighting its potential as a lead compound for developing new antimicrobial agents .

Materials Science

Potential in Organic Electronics

The unique electronic properties of compounds containing benzofuran and chromene moieties suggest applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These materials can exhibit desirable photophysical properties such as high fluorescence quantum yields and thermal stability .

Case Study: OLED Applications

Research into similar compounds has shown that their incorporation into OLEDs can enhance device performance by improving charge transport and light emission efficiency. This suggests that this compound could be explored for developing next-generation organic electronic devices.

Summary Table of Applications

Application AreaSpecific ApplicationsExample Findings
Medicinal ChemistryAntimicrobial agentsEffective against Gram-positive/negative bacteria
Biological ResearchMolecular docking studiesPredictive binding affinities with target proteins
Materials ScienceOrganic electronics (OLEDs)Enhanced charge transport properties

Comparison with Similar Compounds

Substituent Variations on the Chromen Core

The substituent at position 6 significantly influences physicochemical and biological properties. Key analogs include:

Compound Name R Group (Position 6) Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound Propan-2-yl C₂₁H₁₇ClO₃ ~352.45* Baseline for comparison
6-tert-butyl analog tert-Butyl C₂₂H₁₉ClO₃ 366.84 Increased steric bulk; higher lipophilicity
5,7-Dihydroxy-4-propyl derivative Propyl C₁₆H₁₈O₄ 274.31 Hydroxy groups enhance solubility; propyl chain reduces steric hindrance

Impact of Substituents :

  • tert-Butyl vs.
  • Hydroxy Groups : The 5,7-dihydroxy derivative exhibits improved water solubility, which may enhance bioavailability but reduce membrane permeability compared to the hydrophobic target compound.

Benzofuran-Modified Analogs

Benzofuran derivatives are studied for their pharmacological profiles. Notable examples:

Compound Name Core Structure Key Substituents Reported Activity
Target Compound Chromen-2-one 5-Cl, 3-CH₃ on benzofuran N/A* (inferred antimicrobial)
(2Z)-6-[2-(4-Chlorophenyl)-2-oxoethoxy] derivative Benzofuran-3-one 4-Cl-C₆H₄, 5-methylfuran Potential kinase inhibition
Furochromenone derivative Furo[2,3-h]chromenone 2-hydroxypropan-2-yl, phenyl Antioxidant, antitumor

Structural Insights :

  • Benzofuran vs.

Antimicrobial and Antitumor Activity

  • 4-Propyl Chromenes : Derivatives with propyl groups (e.g., 5,7-dihydroxy-4-propyl-2H-chromen-2-one) demonstrated MIC values of 8–16 µg/mL against Staphylococcus aureus and IC₅₀ = 12–18 µM in breast cancer (MCF-7) cells . Docking studies suggested that the propyl chain optimizes hydrophobic interactions with target enzymes.
  • Benzofuran-Coumarin Hybrids : The 5-chloro-3-methylbenzofuran moiety in the target compound likely enhances DNA binding or protease inhibition, as seen in structurally related benzofuran antimicrobials .

Metabolic and Pharmacokinetic Considerations

  • Metabolism : Simple coumarins undergo hepatic CYP450-mediated oxidation , but the benzofuran extension in the target compound may alter metabolic pathways, necessitating further ADME studies.

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